molecular formula C12H19NO B3161335 Benzyl(3-ethoxypropyl)amine CAS No. 869942-64-3

Benzyl(3-ethoxypropyl)amine

Cat. No. B3161335
CAS RN: 869942-64-3
M. Wt: 193.28 g/mol
InChI Key: CWBXZCGVPZNEIF-UHFFFAOYSA-N
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Description

Benzyl(3-ethoxypropyl)amine is a chemical compound with the molecular formula C12H19NO . It is a derivative of amine, which is an organic compound that contains a basic nitrogen atom with a lone pair .


Synthesis Analysis

The synthesis of Benzyl(3-ethoxypropyl)amine can be achieved through various methods. One such method involves the use of aromatic nitriles for radical arylations . Another method involves the electrosynthesis of amide bond formation, which generates strong nucleophiles from amine substrates . These nucleophiles then react with acid anhydrides to generate amides .


Molecular Structure Analysis

The molecular structure of Benzyl(3-ethoxypropyl)amine can be analyzed using various spectroscopic techniques. Infrared (IR) spectroscopy can identify the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines . 1H NMR spectra can be used in determining the structure of an unknown amine .


Chemical Reactions Analysis

Amines, including Benzyl(3-ethoxypropyl)amine, are good nucleophiles and can react with many electrophilic functional groups . They can also react with acids to form salts soluble in water .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl(3-ethoxypropyl)amine can be analyzed using various techniques. For instance, IR spectroscopy can be used to identify the N−H bonds of primary and secondary amines . 1H NMR can be used to analyze the hydrogens attached to an amine .

Scientific Research Applications

Synthesis of Complex Molecules

Amines, such as Benzyl(3-ethoxypropyl)amine, are versatile organic compounds with a broad range of applications across chemistry, biology, and materials science . They are valuable building blocks in organic synthesis, enabling the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products .

Medicinal Chemistry

In medicinal chemistry, amines serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .

Materials Science

Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .

Sustainable Technologies

Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .

Biocatalysis

The effective synthesis of N-benzyl cyclo-tertiary amines using imine reductase, key components in natural products and pharmaceutical synthesis, is a green approach . This research offers an efficient method for engineering IRED, significantly improving conversion and selectivity for N-benzyl cyclo-tertiary amines, aiding drug synthesis and providing insights into rational design of other enzymes .

Carbon Capture

CO2 is known to react with primary and secondary amines to form the corresponding carbamic acid or ammonium carbamate ion pair . The CO2-amine reaction can be reversed thermally under relatively mild conditions—a key to developing “in situ, reversible” protection schemes .

Mechanism of Action

Target of Action

It is known that benzylamines, a class of compounds to which benzyl(3-ethoxypropyl)amine belongs, often interact with various enzymes and receptors in the body . The specific targets and their roles would depend on the exact structure of the compound and its biological context.

Mode of Action

Benzylamines often act through a variety of mechanisms, including acting as substrates for enzymes, interacting with receptors, or undergoing chemical reactions within the body . The exact mode of action would depend on the specific targets of the compound and the biochemical context in which it is acting.

Biochemical Pathways

Benzylamines can participate in a variety of biochemical reactions and pathways, depending on their specific structure and the biological context . They may be involved in the synthesis or metabolism of other compounds, or they may affect signaling pathways by interacting with receptors or enzymes.

Pharmacokinetics

For example, the presence of the ethoxypropyl and benzyl groups may influence the compound’s solubility, stability, and its interactions with transport proteins, all of which can affect its bioavailability .

Result of Action

If it interacts with a receptor, it could influence cellular signaling pathways .

Action Environment

The action, efficacy, and stability of Benzyl(3-ethoxypropyl)amine can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other compounds that can interact with Benzyl(3-ethoxypropyl)amine, and the specific biological context (e.g., the type of cells or tissues in which it is present) .

properties

IUPAC Name

N-benzyl-3-ethoxypropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-2-14-10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBXZCGVPZNEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291448
Record name N-(3-Ethoxypropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(3-ethoxypropyl)amine

CAS RN

869942-64-3
Record name N-(3-Ethoxypropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869942-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Ethoxypropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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